molecular formula C21H38O4 B14471458 2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid CAS No. 66734-58-5

2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid

Katalognummer: B14471458
CAS-Nummer: 66734-58-5
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: FSHOZWJQYXIVMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxyheptyl and hexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of oleic acid with riboflavin and ferrous ions under UVA irradiation to form 7-carboxyheptyl radicals . These radicals can then be further reacted with appropriate reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid involves its ability to form radicals under specific conditions. These radicals can interact with various molecular targets, including lipids and proteins, leading to oxidative modifications. The compound’s reactivity with singlet oxygen and its ability to quench excited states of other molecules are key aspects of its mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form radicals under specific conditions. This makes it a valuable compound for studying radical chemistry and its applications in various fields.

Eigenschaften

CAS-Nummer

66734-58-5

Molekularformel

C21H38O4

Molekulargewicht

354.5 g/mol

IUPAC-Name

2-(7-carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H38O4/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23/h17-19H,2-16H2,1H3,(H,22,23)(H,24,25)

InChI-Schlüssel

FSHOZWJQYXIVMB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CCC(C(C1)C(=O)O)CCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.